

synonyms for 5-(trifluoromethyl)pyridine-2-thiol

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Compound of Interest

Compound Name: 5-(trifluoromethyl)pyridine-2-thiol

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An In-depth Technical Guide to **5-(Trifluoromethyl)pyridine-2-thiol**: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of **5-(trifluoromethyl)pyridine-2-thiol**, a key intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and notable applications.

Chemical Identity and Synonyms

5-(Trifluoromethyl)pyridine-2-thiol is a pyridine derivative containing a trifluoromethyl group at the 5-position and a thiol group at the 2-position. It exists in tautomeric equilibrium with its thione form, 5-(trifluoromethyl)pyridine-2(1H)-thione.

Synonyms:

- 2-Mercapto-5-(trifluoromethyl)pyridine[1][2][3][4]
- 5-(Trifluoromethyl)-2-pyridinethiol[1][5]
- 5-(Trifluoromethyl)pyridine-2-thione[1][6]
- 5-(Trifluoromethyl)-2(1H)-pyridinethione[2][6][7]
- 5-Trifluoromethyl-2-thio-pyridone[2][6]
- BUTTPARK 45\03-87[1][8]

- 5-(trifluoromethyl)[1]
- 2-Thio-5-(trifluoromethyl)pyridine[1]
- 5-TRIFLUOROMETHYL-2-MERCAPTOPYRIDINE[1][8]

Chemical Identifiers:

- CAS Number: 76041-72-0[1][2][5][9]
- Molecular Formula: C₆H₄F₃NS[1][2][6][8]
- Molecular Weight: 179.16 g/mol [1][2][6][8]
- InChI Key: YFSCXLSUZZXNHW-UHFFFAOYSA-N[5][9]

Physicochemical Properties

A summary of the key physicochemical properties of **5-(trifluoromethyl)pyridine-2-thiol** is presented in the table below.

Property	Value	Reference
Appearance	Yellow Crystalline Solid	[1][6]
Melting Point	154-159 °C	[1][8][9]
Boiling Point (Predicted)	143.5 ± 50.0 °C	[1][8]
Density (Predicted)	1.43 ± 0.1 g/cm ³	[1][8]
pKa (Predicted)	8.33 ± 0.40	[1]
Storage Temperature	2-8°C	[1][5][8]
Solubility	Soluble in Methanol	[1][8]

Experimental Protocols

Synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride

A common application of **5-(trifluoromethyl)pyridine-2-thiol** is its conversion to the corresponding sulfonyl chloride, a versatile intermediate for the synthesis of sulfonamides.

Reaction: **5-(Trifluoromethyl)pyridine-2-thiol** may be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride by reacting with chlorine gas in an HCl solution.[\[1\]](#)[\[9\]](#)

General Procedure (based on related syntheses):

- **Dissolution:** Dissolve **5-(trifluoromethyl)pyridine-2-thiol** in a suitable solvent, such as a mixture of hydrochloric acid and an organic solvent like dichloromethane.
- **Cooling:** Cool the reaction mixture to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.
- **Chlorination:** Bubble chlorine gas through the stirred solution. The reaction is exothermic and should be carefully monitored to maintain the desired temperature.
- **Monitoring:** Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by adding a reducing agent, such as sodium bisulfite solution, to neutralize any excess chlorine. Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).
- **Purification:** Remove the solvent under reduced pressure to obtain the crude 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which can be further purified by recrystallization or column chromatography.

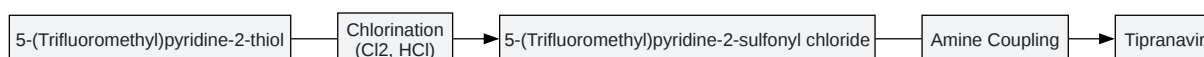
Applications in Drug Discovery

The trifluoromethylpyridine scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.

Intermediate in the Synthesis of Tipranavir

5-(Trifluoromethyl)pyridine-2-thiol is a crucial building block in the synthesis of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV infection.[7] Tipranavir is a pyridine-2-sulfonamide with a C-5 trifluoromethyl substitution.[7]

The synthesis of Tipranavir involves the conversion of **5-(trifluoromethyl)pyridine-2-thiol** to 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which is then reacted with the appropriate amine to form the final sulfonamide drug.

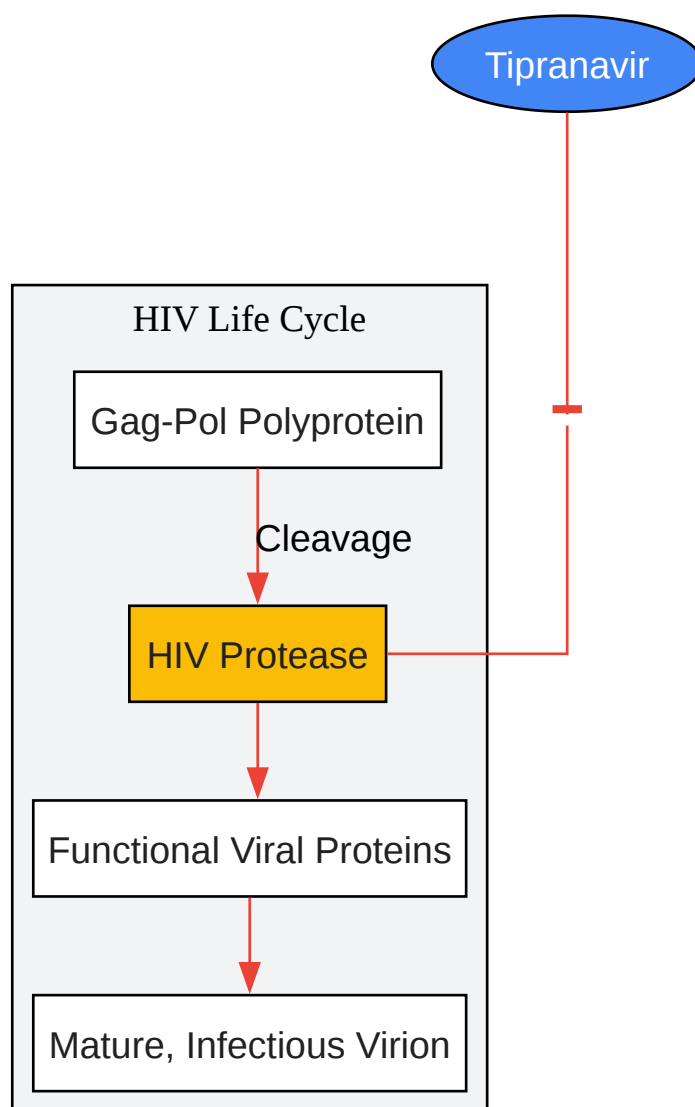


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Caption: Synthetic pathway from **5-(Trifluoromethyl)pyridine-2-thiol** to Tipranavir.

HIV Protease Inhibition

Tipranavir, synthesized from **5-(trifluoromethyl)pyridine-2-thiol**, functions by inhibiting the HIV-1 protease enzyme.[7] This enzyme is essential for the life cycle of the virus, as it cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions. By blocking the active site of the protease, Tipranavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[7]



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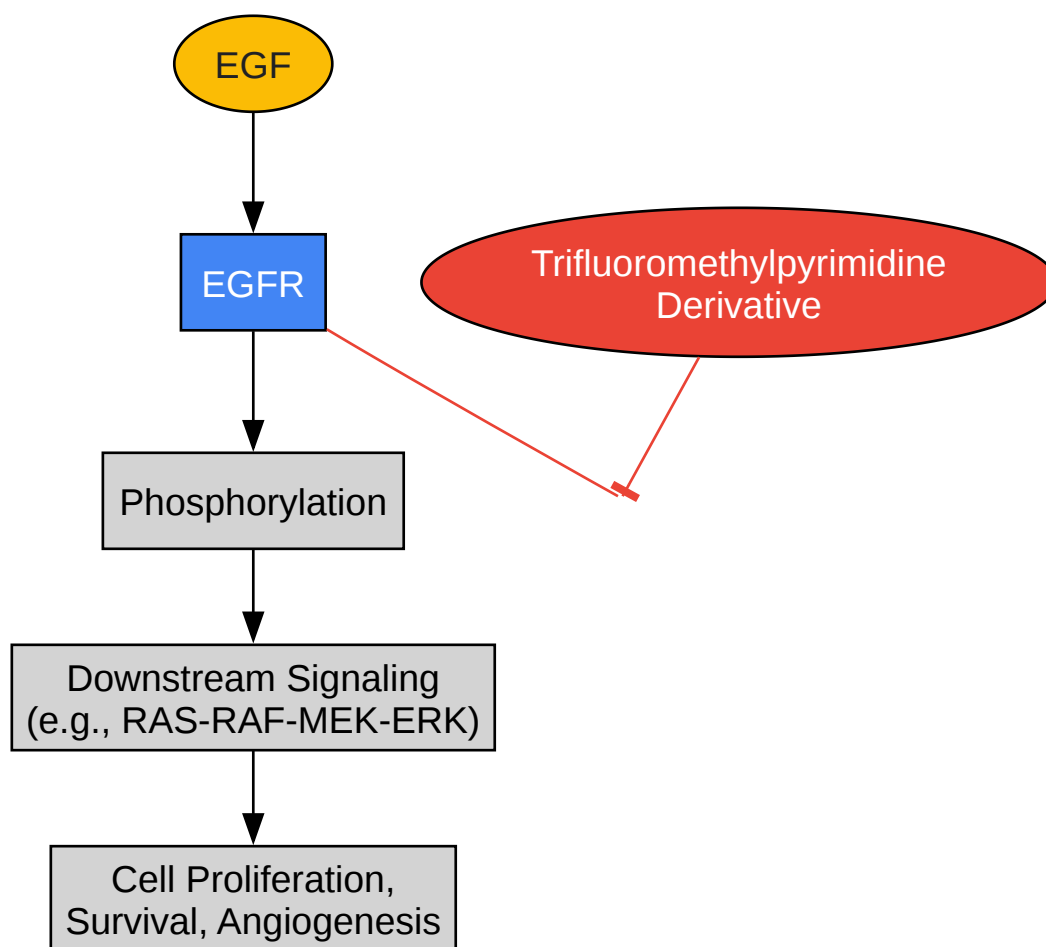
Caption: Mechanism of HIV protease inhibition by Tipranavir.

Anticancer and Other Biological Activities

Derivatives of trifluoromethylpyridines and related heterocyclic structures have shown promise as anticancer agents. For instance, some 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors, demonstrating excellent antitumor activities against various cancer cell lines.^[10] While specific data for **5-(trifluoromethyl)pyridine-2-thiol** is not available, its structural motifs are present in compounds with significant biological activities, including:

- Anticancer Activity: Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been evaluated for their antiproliferative activity against human cancer cell lines.[11] [12]
- Antiviral Activity: Besides HIV, trifluoromethyl pyrimidine derivatives have been investigated for their activity against other viruses, such as the tobacco mosaic virus (TMV).[13]
- Enzyme Inhibition: Trifluoromethyl thioxanthene derivatives have shown potent inhibition of COX-2, suggesting potential anti-inflammatory benefits.[6]

The general mechanism for EGFR inhibition involves blocking the signaling pathway that leads to cell proliferation and survival.



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Caption: General mechanism of EGFR signaling inhibition.

Spectral Data

While detailed, annotated spectra for **5-(trifluoromethyl)pyridine-2-thiol** are not readily available in public databases, related compounds' spectral data can provide insights. For example, the FTIR spectra of similar pyridine derivatives are available and can be used for comparative analysis.^{[14][15]} The presence of the trifluoromethyl group can be identified by strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹. The thiol group would exhibit a weak S-H stretching band around 2550-2600 cm⁻¹, which might be absent in the thione tautomer. The C=S bond of the thione form would show a stretch in the 1050-1250 cm⁻¹ region. ¹H and ¹³C NMR spectra would show characteristic shifts for the pyridine ring protons and carbons, with the trifluoromethyl group causing splitting in the ¹³C and ¹⁹F NMR spectra.^{[5][16]}

Safety Information

5-(Trifluoromethyl)pyridine-2-thiol is classified as an irritant.^[1]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^{[1][9]}
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^{[1][9]}
- Personal Protective Equipment: Dust mask type N95 (US), eyeshields, gloves.^[9]

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